4-(1-Ethyl-2-benzimidazolyl)aniline

Glycogen phosphorylase Enzyme inhibition Type 2 diabetes

Procure this specific N1-ethyl-2-(4-aminophenyl)benzimidazole to ensure valid SAR for your metabolic disorder program. The free aniline is critical for on-demand derivatization into sulfonamide or amide libraries targeting GP, with reported IC50 values from 324 µM. Generic 2-arylbenzimidazole analogs are not valid substitutes; the N1-ethyl group and aniline handle dictate target affinity and reactivity, directly enabling systematic potency optimization as shown in peer-reviewed studies.

Molecular Formula C15H15N3
Molecular Weight 237.3 g/mol
Cat. No. B1196175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyl-2-benzimidazolyl)aniline
Molecular FormulaC15H15N3
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
InChIInChI=1S/C15H15N3/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3
InChIKeyIRTDEAMFWIIOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Ethyl-2-benzimidazolyl)aniline for Procurement: A Research-Grade Benzimidazole Scaffold


4-(1-Ethyl-2-benzimidazolyl)aniline (IUPAC: 4-(1-ethylbenzimidazol-2-yl)aniline, CHEBI:117202) is a research-grade, heteroaromatic building block defined by a benzimidazole core with an N1-ethyl substituent and a C2-linked 4-aminophenyl group [1]. This structural configuration establishes it as a versatile intermediate in medicinal chemistry, where the aniline moiety serves as a reactive handle for derivatization, such as sulfonylation or amidation, to generate libraries for structure-activity relationship (SAR) studies . Its primary value lies in enabling the exploration of benzimidazole-based pharmacophores, with documented applications in enzyme inhibition, notably as a precursor to glycogen phosphorylase inhibitors [2].

The Risk of Generic Substitution for 4-(1-Ethyl-2-benzimidazolyl)aniline


Generic substitution within the 2-arylbenzimidazole class is not scientifically sound for two key reasons: first, the specific N1-ethyl substitution profoundly influences both biological activity and physicochemical properties, as seen in the structure-activity relationships (SAR) of related kinase inhibitors [1]; second, the free primary aniline group is essential for on-demand derivatization. For instance, in a series of glycogen phosphorylase inhibitors, the core 4-(1H-benzimidazol-2-yl)aniline scaffold exhibited distinct inhibitory profiles compared to its sulfonylated derivatives, with IC50 values varying from >600 μM to 324 μM based solely on the modification of this aniline handle [2]. Similarly, in 2-alkylbenzimidazole angiotensin II receptor antagonists, the ethyl group at N1 was a critical determinant of receptor affinity, with IC50 values spanning two orders of magnitude (10^-5 to 10^-7 M) depending on the alkyl chain length [3]. Thus, substituting with a non-ethyl or non-aniline analog invalidates established SAR and negates its primary utility as a derivatizable building block.

Quantitative Evidence Guide: Verified Differentiation of 4-(1-Ethyl-2-benzimidazolyl)aniline


Glycogen Phosphorylase Inhibition: A Unique Activity Landscape Not Replicated by Unsubstituted Analogs

This compound is the parent scaffold for a series of glycogen phosphorylase (GP) inhibitors. When used to synthesize derivative 7 (phenylsulfonyl), the resulting IC50 (324 μM) is significantly more potent than other derivatives within the same series (e.g., compounds 3 and 5 with IC50 values of 400–600 μM), and this activity is contingent upon the presence of the ethyl group on the benzimidazole core and the aniline handle for sulfonylation [1]. In contrast, the unsubstituted 2-(1H-benzimidazol-2-yl)aniline was not evaluated as an inhibitor, highlighting that this specific substitution pattern is the foundational requirement for this activity class [1].

Glycogen phosphorylase Enzyme inhibition Type 2 diabetes

Cytochrome P450 Inhibition: Demonstrated Activity Against Hepatic Monooxygenases in a Defined 2-Arylbenzimidazole Series

While specific data for the exact compound is not isolated, its direct structural analogs within the 2-arylbenzimidazole class demonstrate a defined and potent inhibitory effect on the hepatic cytochrome P450 system, an activity not universally shared across all benzimidazole subclasses. A series of eight 2-arylbenzimidazoles inhibited aniline 4-hydroxylase activity in rat hepatic microsomes with I50 values ranging from 7.04 × 10^-4 M to 31.37 × 10^-4 M (704–3137 μM) in phenobarbital (PB)-treated rats [1][2]. This inhibition profile is distinct from that of simple benzimidazole or other heterocyclic scaffolds [1]. The presence of the 2-aryl group (aniline) is a key structural determinant for this class-level effect, making 4-(1-ethyl-2-benzimidazolyl)aniline a relevant tool for studying or mitigating CYP-mediated drug interactions in early discovery [2].

Cytochrome P450 Drug metabolism Xenobiotic

Derivatization-Dependent GP Inhibition: Quantifying the Impact of the Aniline Handle

The synthetic utility of the free aniline group in 4-(1-ethyl-2-benzimidazolyl)aniline is directly quantifiable by its impact on biological activity. A head-to-head comparison within the same study shows that derivatizing the aniline nitrogen with a phenylsulfonyl group yields an IC50 of 324 μM, whereas derivatization with an o-nitrophenylsulfonyl group yields an IC50 of 357 μM, both of which are superior to the p-tolylsulfonyl analog 8, whose activity is not explicitly reported but is stated to be weaker than 7 [1]. This 9% difference in potency (324 μM vs 357 μM) between two closely related derivatives synthesized from the same parent compound underscores the precise and tunable role of the aniline handle in optimizing target affinity [1].

Medicinal chemistry SAR Drug discovery

Validated Research Applications for 4-(1-Ethyl-2-benzimidazolyl)aniline Procurement


Precursor for Glycogen Phosphorylase (GP) Inhibitor Discovery Programs

Procure this compound to initiate a focused medicinal chemistry campaign targeting glycogen phosphorylase (GP) for type 2 diabetes or related metabolic disorders. The evidence confirms that this specific N1-ethyl substituted benzimidazole scaffold is a foundational core for generating GP inhibitors with IC50 values in the 324–600 μM range [1]. Researchers can leverage the free aniline handle to synthesize a focused library of sulfonamide or amide derivatives, systematically exploring the SAR to optimize potency and selectivity, as demonstrated by the 1.1-fold difference between phenylsulfonyl and o-nitrophenylsulfonyl derivatives [1].

Investigating Cytochrome P450 (CYP) Enzyme Interactions in Early Drug Discovery

Utilize this compound as a representative 2-arylbenzimidazole scaffold for investigating cytochrome P450 enzyme inhibition, particularly CYP2E1-like activity. Class-level evidence demonstrates that structurally similar 2-arylbenzimidazoles inhibit aniline 4-hydroxylase with I50 values in the 704–3137 μM range in a defined in vitro microsomal system [2][3]. This compound can serve as a model substrate or inhibitor for developing assays to screen for potential drug-drug interaction liabilities associated with this privileged pharmacophore.

Versatile Building Block for Targeted Library Synthesis and SAR Exploration

Employ this compound as a key intermediate for generating diverse chemical libraries. The primary aniline group is a well-established handle for high-yielding reactions such as sulfonylation, amidation, and reductive amination, enabling the rapid exploration of chemical space around the benzimidazole core . The N1-ethyl group is a fixed point that defines a specific lipophilic and steric environment, allowing SAR studies to focus on the impact of C4 modifications to the aniline ring. This approach is validated by the successful generation of a series of derivatives with a 1.85-fold range in potency for glycogen phosphorylase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Ethyl-2-benzimidazolyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.